3-bromo-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide 3-bromo-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1946812-58-3
VCID: VC5376446
InChI: InChI=1S/C6H10BrN3O2S/c1-4(2)10-3-5(6(7)9-10)13(8,11)12/h3-4H,1-2H3,(H2,8,11,12)
SMILES: CC(C)N1C=C(C(=N1)Br)S(=O)(=O)N
Molecular Formula: C6H10BrN3O2S
Molecular Weight: 268.13

3-bromo-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide

CAS No.: 1946812-58-3

Cat. No.: VC5376446

Molecular Formula: C6H10BrN3O2S

Molecular Weight: 268.13

* For research use only. Not for human or veterinary use.

3-bromo-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide - 1946812-58-3

Specification

CAS No. 1946812-58-3
Molecular Formula C6H10BrN3O2S
Molecular Weight 268.13
IUPAC Name 3-bromo-1-propan-2-ylpyrazole-4-sulfonamide
Standard InChI InChI=1S/C6H10BrN3O2S/c1-4(2)10-3-5(6(7)9-10)13(8,11)12/h3-4H,1-2H3,(H2,8,11,12)
Standard InChI Key HTOKGEBLGQFQNA-UHFFFAOYSA-N
SMILES CC(C)N1C=C(C(=N1)Br)S(=O)(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

3-Bromo-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide (CAS: 1946812-58-3) is characterized by the following properties :

PropertyValue
Molecular FormulaC₆H₁₀BrN₃O₂S
Molecular Weight268.13 g/mol
SMILESCC(C)N1C=C(C(=N1)Br)S(=O)(=O)N
Key Functional GroupsBromine (C3), sulfonamide (C4), isopropyl (N1)

The compound’s structure combines a pyrazole ring substituted with bromine at position 3, a sulfonamide group at position 4, and an isopropyl group at position 1. This arrangement confers unique electronic and steric properties, making it a candidate for drug discovery and materials science .

Physicochemical Properties

Limited experimental data are available, but computational predictions and analog comparisons suggest:

PropertyEstimated Value
Density~1.5 g/cm³ (similar to pyrazole derivatives)
Boiling PointNot reported
SolubilityModerate in polar aprotic solvents (e.g., DMSO, DMF)
StabilityStable under inert conditions; sensitive to strong acids/bases

The sulfonamide group enhances water solubility compared to non-polar pyrazole analogs, while bromine increases molecular weight and steric hindrance .

Biological and Pharmacological Research

Hypothesized Mechanisms of Action

Pyrazole-sulfonamides are known for their ability to inhibit enzymes (e.g., cyclooxygenase) and interact with biological targets via hydrogen bonding . Specific to this compound:

  • Antimicrobial Potential: Sulfonamide groups are classic antibacterial agents, disrupting folate synthesis .

  • Anticancer Activity: Brominated pyrazoles induce apoptosis in cancer cells by caspase activation .

  • Anti-inflammatory Effects: Pyrazole cores inhibit COX-2, reducing prostaglandin synthesis .

Comparative Studies

While direct studies on this compound are scarce, structurally related analogs demonstrate:

  • IC₅₀ Values: 16–64 µg/mL against Gram-negative bacteria (e.g., E. coli) .

  • Apoptosis Induction: Up to 70% cell death in metastatic colon cancer lines (SW-620) .

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: The sulfonamide moiety facilitates interactions with enzymatic active sites, making it valuable in structure-activity relationship (SAR) studies .

  • Prodrug Development: Functionalization at the sulfonamide nitrogen could enhance bioavailability .

Material Science

  • Coordination Chemistry: Potential ligand for transition metal complexes due to sulfonamide’s lone pairs .

Future Directions and Challenges

  • Synthetic Optimization: Developing scalable, green chemistry approaches to reduce Pd catalyst use .

  • Biological Screening: Prioritize in vitro assays for antimicrobial and anticancer activity .

  • ADMET Profiling: Evaluate pharmacokinetics and toxicity to advance preclinical studies .

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